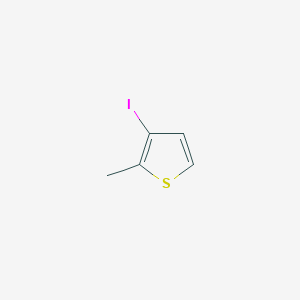
1,12-十二烷二醇二甲基丙烯酸酯
描述
1,12-Dodecanediol dimethacrylate is a chemical compound with the molecular formula C20H34O4 . It has an average mass of 338.482 Da and a monoisotopic mass of 338.245697 Da . It is used to produce polymerizable dental material that can be used to create material for crowns and bridges and as core buildup material .
Synthesis Analysis
1,12-Dodecanediol dimethacrylate can be synthesized using the melt polycondensation method . This method involves synthesizing aliphatic polyesters from 1,12-dodecanediol and aliphatic diacids with even carbon atoms .Molecular Structure Analysis
The molecular structure of 1,12-Dodecanediol dimethacrylate consists of 20 carbon atoms, 34 hydrogen atoms, and 4 oxygen atoms . It has a density of 1.0±0.1 g/cm3, a boiling point of 415.7±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .Physical And Chemical Properties Analysis
1,12-Dodecanediol dimethacrylate has a density of 1.0±0.1 g/cm3, a boiling point of 415.7±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 66.9±3.0 kJ/mol and a flash point of 194.7±19.6 °C . The index of refraction is 1.460 .科学研究应用
Dental Biomaterials
1,12-Dodecanediol dimethacrylate: is utilized in the dental industry as a monomer for dental composites and sealants . Its hydrophobic backbone contributes to its molecular mobility, which is essential for creating materials that can withstand the mechanical stresses within the oral cavity. The compound’s fast curing properties and flexibility make it suitable for dental restorations that require durability and precision.
Advanced Coatings
In the field of advanced coatings, 1,12-Dodecanediol dimethacrylate is valued for its low viscosity and fast curing capabilities . It is used in coatings that require UV/EB curing, peroxide curing, or amine curing. These coatings are applied to automotive parts, electronics, paper, plastic, and wood, providing enhanced performance characteristics such as weatherability, chemical resistance, and impact strength.
Lubricants
The compound’s structure allows it to be an effective ingredient in the synthesis of lubricants . Its long-chain diol nature imparts lubricity and viscosity control, which are critical properties for lubricants used in various mechanical and industrial applications.
Detergents
In detergent formulations, 1,12-Dodecanediol dimethacrylate can be incorporated to modify the rheological properties and enhance the cleaning performance . Its ability to polymerize quickly allows for the creation of detergent structures that can effectively capture and remove dirt and grease.
Surfactants
The hydrophobic backbone of 1,12-Dodecanediol dimethacrylate makes it a suitable monomer for the synthesis of surfactants . Surfactants derived from this compound can be used in a variety of applications, including emulsifiers, dispersants, and wetting agents, due to their ability to reduce surface tension between different media.
Adhesives
As an adhesive component, 1,12-Dodecanediol dimethacrylate provides excellent adhesion and flexibility . It is used in the formulation of adhesives that require fast setting times and strong bonding capabilities, such as those used in the construction and packaging industries.
Polymer Cross-Linkers
This compound acts as a cross-linker in polymer matrices, contributing to the mechanical strength and thermal stability of the final product . It is particularly useful in applications where enhanced material properties are required, such as in high-performance composites and engineering plastics.
Pharmaceutical Intermediates
In pharmaceutical research, 1,12-Dodecanediol dimethacrylate serves as an intermediate in the synthesis of drug delivery systems . Its polymerizable nature allows for the creation of controlled-release formulations, which can improve the efficacy and safety profile of various medications.
安全和危害
1,12-Dodecanediol dimethacrylate can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical . If it comes into contact with the skin, it should be washed off immediately with plenty of water . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .
作用机制
Target of Action
1,12-Dodecanediol dimethacrylate is a commonly used monomer that is widely used in photosensitive resins, medical materials, coatings, and composite materials . It is compatible with many organic solvents and resins .
Mode of Action
The compound can quickly polymerize, and the polymer has excellent optical and mechanical properties . The polymerization process involves the interaction of the compound with its targets, leading to changes in their structure and function.
Pharmacokinetics
It is known that the compound has low viscosity and low surface tension , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The result of the action of 1,12-Dodecanediol dimethacrylate is the formation of polymers with excellent optical and mechanical properties . These polymers can be used in various applications, including photosensitive resins, medical materials, coatings, and composite materials .
Action Environment
The action of 1,12-Dodecanediol dimethacrylate can be influenced by various environmental factors. For example, the compound can quickly polymerize under certain conditions . Additionally, it is compatible with many organic solvents and resins , suggesting that the compound’s action, efficacy, and stability can be influenced by the presence of these substances in the environment.
属性
IUPAC Name |
12-(2-methylprop-2-enoyloxy)dodecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-17(2)19(21)23-15-13-11-9-7-5-6-8-10-12-14-16-24-20(22)18(3)4/h1,3,5-16H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQASEVIBPSPMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
121150-60-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(1,12-dodecanediyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121150-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501015491 | |
| Record name | 1,12-Dodecanediyl bismethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
72829-09-5 | |
| Record name | 1,12-Dodecanediol dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72829-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072829095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,12-Dodecanediyl bismethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,12-dodecanediyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key material properties of 1,12-Dodecanediol Dimethacrylate that make it suitable for creating 2D assemblies?
A1: 1,12-Dodecanediol Dimethacrylate is a photopolymerizable material []. This means it can rapidly transition from a liquid to a solid state upon exposure to UV light. This rapid cross-linking, occurring in as little as 1 second [], enables the "freezing" of particle assemblies at the oil/water interface, making it ideal for studying self-assembly processes.
Q2: How does the hydrophobicity of 1,12-Dodecanediol Dimethacrylate influence its use in dental sealants?
A2: The hydrophobic nature of 1,12-Dodecanediol Dimethacrylate is highly beneficial in dental sealant applications []. When added to experimental sealants, it helps reduce water sorption and solubility, leading to improved longevity and performance [].
Q3: What types of nanoparticles have been successfully incorporated into 2D assemblies using 1,12-Dodecanediol Dimethacrylate?
A3: Research has shown that a variety of nanoparticles can be integrated into these assemblies. This includes nonpolar particles like poly(methyl methacrylate) and polystyrene latex spheres, as well as particles with different properties such as polarizable gold nanocrystals, dipolar cadmium telluride quantum dots, and magnetic magnetite nanoparticles []. This versatility highlights the potential of this platform for diverse applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



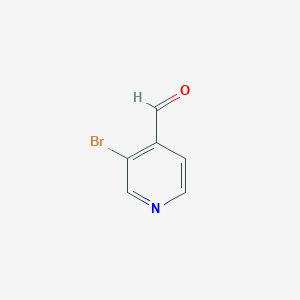
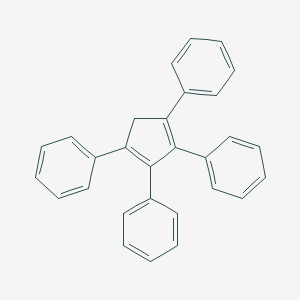
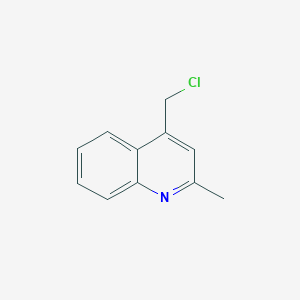

![3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid](/img/structure/B108013.png)
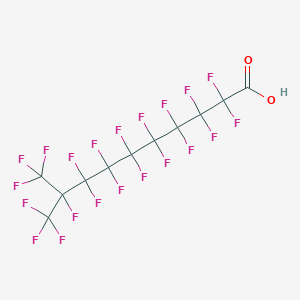


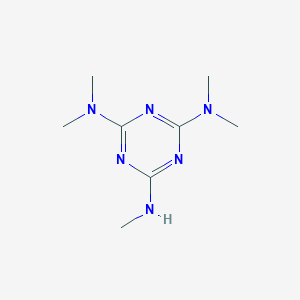



![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B108026.png)
